molecular formula C8H14N2O B1281674 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL CAS No. 81930-33-8

3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Cat. No.: B1281674
CAS No.: 81930-33-8
M. Wt: 154.21 g/mol
InChI Key: FYNNXYRPYQSECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol

This compound is an organic compound with the molecular formula Carbon-8 Hydrogen-14 Nitrogen-2 Oxygen-1 and a molecular weight of 154.21 grams per mole. The compound is registered under the Chemical Abstracts Service number 81930-33-8 and is catalogued in the PubChem database as compound identification number 12886824. The International Union of Pure and Applied Chemistry nomenclature designates this substance as 3-(3,5-dimethylpyrazol-1-yl)propan-1-ol, reflecting its structural composition of a pyrazole ring bearing methyl substituents at positions 3 and 5, connected via nitrogen-1 to a three-carbon propanol chain.

The molecular structure exhibits specific geometric characteristics that influence its chemical behavior and potential applications. The simplified molecular-input line-entry system representation CC1=CC(=NN1CCCO)C accurately describes the connectivity pattern, where the pyrazole ring maintains its aromatic character while the propanol chain provides hydroxyl functionality. The International Chemical Identifier string InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h6,11H,3-5H2,1-2H3 provides a standardized representation of the molecular structure for computational and database purposes.

Structural analysis reveals that the compound possesses both hydrophilic and hydrophobic regions, with the pyrazole ring contributing to electron-rich character and the alcohol functionality enabling hydrogen bonding interactions. The presence of two methyl groups on the pyrazole ring at positions 3 and 5 creates a symmetrical substitution pattern that influences both the electronic distribution and steric properties of the molecule. This structural arrangement is fundamental to understanding the compound's reactivity patterns and potential coordination behavior in metal complex formation.

The compound represents a member of the broader class of pyrazole-containing alcohols, which have demonstrated significant utility in organic synthesis and coordination chemistry. The specific positioning of the alcohol group three carbons removed from the pyrazole nitrogen creates optimal spatial separation for potential chelation applications while maintaining sufficient flexibility for conformational adjustments during chemical reactions.

Significance in Organic Chemistry and Related Fields

The significance of this compound in organic chemistry stems from its role as a versatile building block for the construction of more complex molecular architectures. The compound serves as an important precursor in the synthesis of poly(pyrazolyl)borate ligands, which are widely studied in coordination chemistry for their ability to form stable metal complexes. The 3,5-dimethylpyrazole moiety, from which this compound derives, is itself a well-established precursor to various ligands including trispyrazolylborate, trispyrazolylmethane, and pyrazolyldiphosphine compounds.

Research in coordination chemistry has demonstrated that pyrazole-containing compounds with alcohol functionalities offer unique advantages in ligand design. The alcohol group provides an additional coordination site or can be modified to introduce other functional groups, expanding the synthetic versatility of the molecule. The dimethyl substitution pattern on the pyrazole ring enhances the electron-donating character of the nitrogen atoms, which can strengthen metal-ligand bonds in coordination complexes.

The compound's utility extends to pharmaceutical research, where pyrazole derivatives have shown promising biological activities. While not focusing on specific therapeutic applications, the structural framework represented by this compound provides a foundation for medicinal chemistry investigations. The presence of the alcohol functionality allows for further derivatization through standard organic transformations, including oxidation to aldehydes or carboxylic acids, and substitution reactions to introduce various functional groups.

In materials science, compounds featuring pyrazole rings have demonstrated applications in the development of specialized polymers and advanced materials. The combination of the pyrazole heterocycle with the alcohol functionality in this compound creates opportunities for incorporation into polymer backbones or as pendant groups in functionalized materials. The thermal stability and electronic properties of pyrazole derivatives make them attractive candidates for optoelectronic applications and as components in molecular electronics.

The synthesis and characterization of related compounds have revealed important structure-activity relationships that inform the design of new materials. For instance, the development of methods for the synthesis of poly(pyrazolyl)borate ligands has employed highly reactive haloboranes with in situ formed pyrazolides under mild conditions, demonstrating the reactivity patterns that can be exploited in synthetic applications.

Objectives and Scope of the Research

The primary objectives of research involving this compound encompass several interconnected areas of investigation. Fundamental studies focus on elucidating the complete physicochemical characterization of the compound, including detailed spectroscopic analysis, thermal properties, and crystallographic structure determination. These investigations provide essential baseline data for understanding the compound's behavior under various conditions and its potential for different applications.

Synthetic methodology development represents another crucial research objective, particularly in optimizing preparation routes that maximize yield and purity while minimizing environmental impact. Current synthetic approaches build upon established pyrazole chemistry, but continued refinement of these methods could enhance the accessibility of the compound for broader research applications. The development of efficient N-alkylation methods for pyrazoles using crystalline aluminosilicate or aluminophosphate catalysts has shown promise for industrial-scale preparation of related compounds.

Chemical reactivity studies constitute a significant component of the research scope, examining the compound's behavior in various organic transformations. The alcohol functionality provides opportunities for oxidation reactions to form corresponding aldehydes or carboxylic acids, while the pyrazole ring can participate in electrophilic substitution reactions or coordinate with metal centers. Understanding these reactivity patterns is essential for developing new synthetic applications and identifying potential limitations.

Research Area Specific Focus Expected Outcomes
Structural Characterization Spectroscopic and crystallographic analysis Complete molecular structure determination
Synthetic Methodology Optimized preparation routes Improved synthetic efficiency
Chemical Reactivity Transformation pathways Expanded synthetic utility
Coordination Chemistry Metal complex formation New ligand systems

Coordination chemistry investigations aim to explore the compound's potential as a ligand in metal complex formation. The combination of nitrogen donor atoms from the pyrazole ring and the oxygen atom from the alcohol group creates opportunities for chelating behavior or bridging coordination modes. These studies contribute to the broader understanding of pyrazole-based ligand systems and their applications in catalysis and materials science.

The scope of research extends to computational studies that provide insights into electronic structure, molecular conformations, and potential reaction pathways. Density functional theory calculations and molecular dynamics simulations can complement experimental investigations by predicting properties and guiding synthetic strategy development. These theoretical approaches are particularly valuable for understanding the influence of the dimethyl substitution pattern on the compound's properties and reactivity.

Long-term research objectives include the development of new synthetic methodologies that exploit the unique properties of this compound, the design of novel materials incorporating the pyrazole-alcohol framework, and the exploration of potential applications in emerging technologies. The continued investigation of structure-property relationships will inform the rational design of related compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNXYRPYQSECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512339
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81930-33-8
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol generally proceeds through the following steps:

  • Formation of the pyrazole ring : Starting from hydrazines and 1,3-dicarbonyl compounds to form the 3,5-dimethylpyrazole core.
  • Attachment of the propanol chain : The pyrazole nitrogen (N1) is alkylated with a suitable 3-carbon chain bearing a hydroxyl group, often via nucleophilic substitution using 3-chloropropanol or 3-bromopropanol.

This method ensures the pyrazole ring remains intact while the propanol substituent is introduced at the nitrogen atom.

Specific Preparation Method from Literature

A well-documented preparation involves the reaction of 3,5-dimethylpyrazole with 3-chloropropan-1-ol under basic conditions to yield this compound:

  • Reagents : 3,5-Dimethylpyrazole, 3-chloropropan-1-ol, base (e.g., potassium carbonate).
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions : Heating under reflux for several hours to promote nucleophilic substitution.
  • Workup : The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and purified by chromatography or recrystallization.

This method yields the target compound with good purity and moderate to high yields.

Research Findings and Experimental Data

A study focusing on pyrazole-based ligands reported the synthesis of related pyrazolyl alcohols, including this compound derivatives, highlighting the following:

  • The compound was synthesized by reacting 3,5-dimethylpyrazole with 3-bromopropanol under basic conditions.
  • The reaction proceeded smoothly with yields around 70-80%.
  • The product was characterized by NMR, IR, and elemental analysis confirming the structure.
  • The hydroxyl group remained unaltered, allowing further coordination chemistry applications.

Data Tables Summarizing Preparation Parameters

Parameter Details
Starting materials 3,5-Dimethylpyrazole, 3-chloropropan-1-ol
Base Potassium carbonate or similar
Solvent DMF, DMSO, or anhydrous alcohol
Reaction temperature Reflux (approx. 100-120 °C)
Reaction time 4-12 hours
Yield 70-80%
Purification method Extraction, chromatography, recrystallization
Characterization techniques NMR, IR, elemental analysis

Analytical Notes on Preparation

  • The nucleophilic substitution at the pyrazole nitrogen is favored due to the nucleophilicity of the N1 atom.
  • The hydroxyl group on the propanol chain is preserved during alkylation, which is crucial for applications in coordination chemistry.
  • Polar aprotic solvents enhance the nucleophilicity of the pyrazole nitrogen and solubilize both reactants.
  • Base choice is critical to deprotonate the pyrazole and facilitate substitution without side reactions.
  • Temperature control ensures reaction completion without decomposition.

Summary of Preparation Methods

Method Key Features Advantages Disadvantages
Nucleophilic substitution with 3-chloropropanol Direct alkylation of pyrazole nitrogen Straightforward, good yields Requires anhydrous conditions
Reaction with 3-bromopropanol Similar to above with bromide as leaving group Often faster reaction kinetics Bromides can be more expensive
Coordination complex formation Ligand synthesized in situ with metal salts Enables direct complex isolation More complex reaction setup

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under standard conditions. While direct experimental data for this compound is limited, analogs like 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol are oxidized to ketones (e.g., 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one) using oxidizing agents like KMnO₄ or CrO₃. For 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol:

  • Oxidation to carboxylic acid : Strong oxidants (e.g., KMnO₄ in acidic conditions) likely convert the alcohol to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
  • Partial oxidation to aldehyde : Controlled oxidation with PCC (pyridinium chlorochromate) could yield the corresponding aldehyde.

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitution:

Reaction Type Reagents/Conditions Product
EsterificationAcetic anhydride, H₂SO₄3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl acetate
EtherificationAlkyl halides, NaH/THFCorresponding alkyl ether derivatives

These reactions are common for primary alcohols and are employed to modify solubility or stability .

Pyrazole Ring Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at elevated temperatures could introduce nitro groups at the 4-position of the pyrazole ring .
  • Sulfonation : Fuming H₂SO₄ may sulfonate the ring, though yields are typically low .

Side-Chain Functionalization

The propyl chain can undergo halogenation:

  • Bromination : PBr₃ converts the hydroxyl group to a bromide, yielding 3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl bromide, a precursor for further nucleophilic substitutions.

Cycloaddition and Condensation Reactions

The pyrazole ring may participate in 1,3-dipolar cycloadditions with diazo compounds or alkynes, forming fused heterocycles. For example:

  • With alkynyl bromides : Generates pyrazolo[1,5-a]pyrimidines under iron catalysis .
  • With aldehydes : Condensation reactions form Schiff bases, particularly if the hydroxyl group is first oxidized to an aldehyde .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Research indicates that pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that modifications on the pyrazole ring could enhance the efficacy of these compounds against tumors by targeting specific pathways involved in cell proliferation and survival.

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action typically involves inhibiting bacterial cell wall synthesis or disrupting metabolic pathways essential for bacterial growth.

Agrochemicals

1. Herbicide Development
Due to its structural characteristics, this compound is being investigated as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth can lead to effective weed control without harming crops. Field studies are ongoing to assess its effectiveness and safety in agricultural applications.

Biochemistry

1. Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms. It can act as an inhibitor for enzymes involved in metabolic pathways, providing insights into enzyme kinetics and potential therapeutic targets for metabolic diseases.

Study on Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of various pyrazole derivatives. The findings indicated that substituents on the pyrazole ring significantly influence the compound's ability to inhibit cancer cell growth. Specifically, this compound exhibited potent activity against breast cancer cell lines, leading to further investigations into its mechanism of action.

Research on Antimicrobial Activity

In a publication from Antibiotics, researchers tested several pyrazole derivatives against common pathogens. The results showed that this compound had a minimum inhibitory concentration lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a propanol group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol (CAS Number: 81930-33-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol. It is classified as an irritant and is used in various chemical syntheses and biological studies .

The biological activity of this compound may be attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds with pyrazole moieties have shown significant antibacterial and antifungal properties. The presence of the dimethyl substituents enhances these activities by increasing lipophilicity and improving membrane penetration .
  • Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including the inhibition of specific kinases involved in cell cycle regulation. For instance, compounds similar to this compound have demonstrated inhibitory effects on Aurora kinases, which are critical for mitosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Tested Compound IC50/Minimum Inhibitory Concentration Reference
AntibacterialThis compoundNot specifically quantified
Anticancer (Aurora-A)Similar pyrazole derivativesIC50 = 0.070 μM
AntifungalPyrazole derivativesVariable
AntimycobacterialRelated pyrazole compoundsVariable

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of various pyrazole derivatives on human cancer cell lines. Among these, a derivative structurally similar to this compound exhibited significant growth inhibition in HCT116 colon carcinoma cells with a GI50 value of 2.30 μM. This suggests potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound showed promising antibacterial effects, warranting further exploration into their mechanisms of action and potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3,5-dimethylpyrazole with a propanol derivative under basic conditions (e.g., triethylamine) in dichloromethane or ethanol at low temperatures (–20°C to room temperature) can yield the product . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to alkylating agent), and recrystallization from solvents like 2-propanol or ethyl acetate/hexane mixtures to improve purity .

Q. How can hydrogen bonding patterns in this compound be systematically analyzed?

Hydrogen bonding networks are critical for understanding crystal packing and stability. Use graph-set analysis (as described by Etter’s formalism) to categorize motifs like D (donor), A (acceptor), and R (rings). For example, the pyrazole N–H group may act as a donor, forming chains ( C(4) motifs) or rings ( R₂²(8) ) with adjacent molecules. X-ray crystallography combined with tools like Mercury or CrystalExplorer can visualize these interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identify pyrazole protons (δ 5.5–6.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • IR Spectroscopy : Look for O–H stretches (~3200–3600 cm⁻¹) and pyrazole C=N stretches (~1500–1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (154.21 g/mol) via ESI-MS or HRMS .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS is the gold standard. Refinement parameters (R-factor, wR₂) should be <5% for high-resolution data. For example, reports a monoclinic crystal system (space group P2₁/c) with β = 102.566°, validated via ORTEP-3 for thermal ellipsoid visualization . If conflicting data arise (e.g., bond-length variations), cross-validate with DFT calculations (B3LYP/6-31G*) .

Q. What challenges arise in refining twinned or low-resolution crystallographic data for derivatives?

For twinned crystals, use SHELXL ’s TWIN and BASF commands to model twin domains. For low-resolution data (<1 Å), apply restraints on bond lengths/angles and utilize PLATON’s SQUEEZE to account for disordered solvent . highlights a case where hydrogen bonding ambiguity required iterative refinement cycles to resolve.

Q. How can computational methods predict biological activity of derivatives?

Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) can assess interactions with targets like kinases or receptors. For instance, derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced binding affinity in triazolothiadiazine hybrids . Validate predictions via in vitro assays (e.g., IC₅₀ measurements).

Q. What strategies mitigate byproduct formation during derivatization (e.g., sulfonation or acylation)?

  • Temperature Control : Reflux in xylene (140–150°C) minimizes side reactions during cyclization .
  • Catalyst Selection : Use chloranil as an oxidizing agent for dehydrogenation steps to prevent over-oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC isolates target compounds .

Methodological Resources

  • Crystallography : Use WinGX or OLEX2 for structure solution/refinement .
  • Hydrogen Bonding : Apply CrystalExplorer for topology analysis .
  • Validation : Check CIF files with CheckCIF/PLATON to flag outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.